N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester
Description
N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester (CAS: 2986-25-6) is a carbamimidothioic acid derivative characterized by a nitro group (N-Nitro) and a tetrahydrofuranmethyl substituent. Its molecular formula is C₆H₁₁N₃O₃S, with a molar mass of 229.24 g/mol. Key physical properties include a boiling point of 290.5°C, density of 1.59 g/cm³, and a vapor pressure of 0.00207 mmHg at 25°C . The compound is primarily utilized as a reactant in synthesizing 1,5-substituted-1,3,5-hexahydrotriazine-2-N-nitroimines, which exhibit insecticidal activity .
Properties
Molecular Formula |
C7H13N3O3S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
methyl N-nitro-N'-(oxolan-3-ylmethyl)carbamimidothioate |
InChI |
InChI=1S/C7H13N3O3S/c1-14-7(9-10(11)12)8-4-6-2-3-13-5-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
YEIMMWYLPXMTAY-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NCC1CCOC1)N[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of N-nitroguanidine with tetrahydrofurfuryl chloride in the presence of a base, followed by esterification with methyl iodide.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves stringent control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamimidothioic acid esters.
Scientific Research Applications
N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dinotefuran, a neonicotinoid insecticide.
Biology: Studied for its potential effects on insect nervous systems due to its role in dinotefuran synthesis.
Industry: Utilized in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of N-Nitro-N’-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester is primarily related to its role as an intermediate in the synthesis of dinotefuran. Dinotefuran disrupts the insect nervous system by inhibiting nicotinic acetylcholine receptors, leading to paralysis and death of the insect . The molecular targets and pathways involved include the binding of dinotefuran to the nicotinic acetylcholine receptors, which blocks the normal transmission of nerve impulses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
Carbamimidothioic acid esters share a common backbone but differ in substituents, which dictate their biological activity, stability, and applications. Below is a comparative analysis:
Table 1: Key Carbamimidothioic Acid Derivatives
Key Comparative Insights
Bioactivity and Applications: Insecticidal Activity: The target compound’s nitro group and tetrahydrofuranmethyl chain enhance its role in synthesizing nitroimine insecticides . In contrast, phosphorus-containing derivatives (e.g., ) leverage phosphinyl groups for systemic pest control, suggesting divergent modes of action . Antimicrobial vs. Anticancer: The 3,4,5-trichlorophenyl variant () demonstrates broad antimicrobial activity, while the 4-boronophenyl analog () targets cancer cells, highlighting substituent-driven selectivity .
Physicochemical Properties: Stability: The trichlorophenyl derivative’s antimicrobial efficacy is influenced by decomposition kinetics, whereas the target compound’s high boiling point (290.5°C) suggests thermal resilience . Solubility and Bioavailability: The 1-methylethyl ester () and boronophenyl derivative () exhibit polar substituents that may enhance aqueous solubility, critical for biomedical applications .
Structural Impact on Function :
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